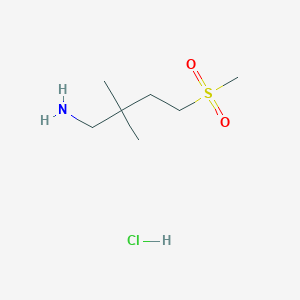

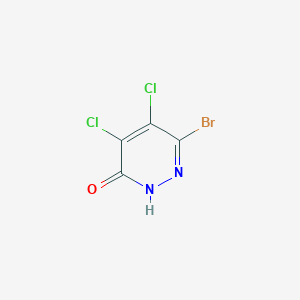

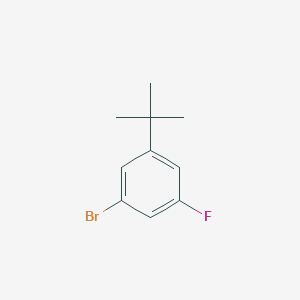

![molecular formula C16H30Cl2N2 B1373225 1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride CAS No. 1311316-88-7](/img/structure/B1373225.png)

1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride

カタログ番号 B1373225

CAS番号:

1311316-88-7

分子量: 321.3 g/mol

InChIキー: YUFLDQDHMPQSJQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride” is a chemical compound with the empirical formula C16H30Cl2N2 . It has a molecular weight of 321.33 . This compound is used in various studies, including drug development and molecular biology.

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

- Field : Organic Chemistry

- Application : A series of novel 3-(adamantan-1-yl)-1-(alkyl, aryl, aralkyl, hydroxyethyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazolin-5-ones have been synthesized . These compounds were tested for their antibacterial activity .

- Method : The compounds were synthesized by the reaction of 3-(alkyl/aralkyl/aryl)amino-5,5-dimethylcyclohex-2-en-1-ones with adamantan-1-amine and formaldehyde in refluxing methanol .

- Results : The synthesized compounds were characterized by IR, 1H and 13C NMR, and mass spectra .

- Field : Organic Chemistry

- Application : A one-stage method for the preparation of 1-[isocyanato(phenyl)methyl]adamantane and 1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane has been described . These compounds are promising inhibitors of the human soluble epoxide hydrolase (hsEH) .

- Method : The method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .

- Results : The reaction of 1-[isocyanato(phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas with 25–85% yield .

Antibacterial Activities

Synthesis and Properties of 1,3-Disubstituted Ureas

- Field : Medicinal Chemistry

- Application : The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

- Method : In this paper, the authors take into consideration the piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .

- Results : The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

- Field : Organic Chemistry

- Application : Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities. Their values in drug design are chronicled as multi-dimensional .

- Method : In the present study, a series of 2- (adamantan-1-yl)-2-oxoethyl benzoates, and 2- (adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate, were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature .

- Results : Three-dimensional structures studied using X-ray diffraction suggest that the adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .

Synthetic Approaches to Piperazine-Containing Drugs

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives

- Field : Organic Chemistry

- Application : This review summarizes achievements in the synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .

- Method : The synthesis involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .

- Results : The synthesis of 1,2-disubstituted adamantane derivatives has been achieved .

- Field : Medicinal Chemistry

- Application : Many oxime ethers have been widely used in the fields of pesticides and medicines. However, oxime ethers are rarely used in the field of pesticides .

- Method : The synthesis of these compounds involves the reaction of oxime ethers with other reagents .

- Results : The synthesized compounds have shown potential antifungal activity .

Synthesis of 1,2-Disubstituted Adamantane Derivatives

Antifungal Activity of Novel 1-(Adamantan-1-yl) Compounds

Safety And Hazards

特性

IUPAC Name |

1-[2-(1-adamantyl)ethyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2.2ClH/c1(4-18-5-2-17-3-6-18)16-10-13-7-14(11-16)9-15(8-13)12-16;;/h13-15,17H,1-12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFLDQDHMPQSJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC23CC4CC(C2)CC(C4)C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

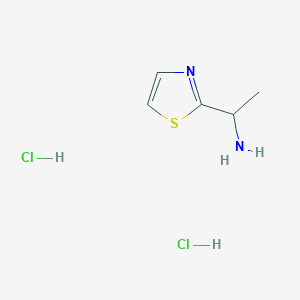

1-(Thiazol-2-yl)ethanamine dihydrochloride

92932-33-7

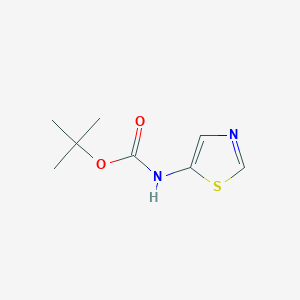

5-(Boc-amino)thiazole

942631-50-7

2-(4-Methoxycyclohexyl)ethanamine

1052223-70-7

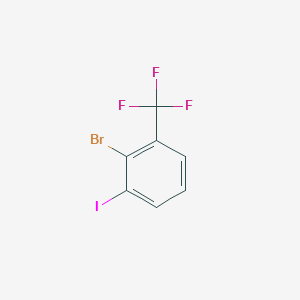

2-Bromo-1-iodo-3-(trifluoromethyl)benzene

1049731-01-2

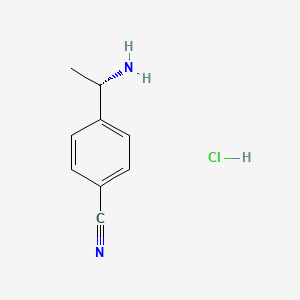

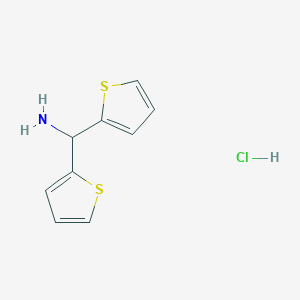

![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)